4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine
Overview
Description
4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound that features a unique combination of imidazole, thiazole, and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Formation of Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Imidazole Moiety: The imidazole ring can be introduced via cyclization reactions involving glyoxal and ammonia or primary amines.
Attachment of Pyridine Ring: The final step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the thiazole-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups or double bonds present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole and thiazole rings can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine can be compared with other heterocyclic compounds that contain imidazole, thiazole, or pyridine rings. Similar compounds include:
4-(1H-imidazol-5-yl)pyridine: Lacks the thiazole ring, potentially altering its biological activity.
2-(1H-imidazol-5-yl)thiazole: Lacks the pyridine ring, which may affect its binding properties and reactivity.
4-(1H-imidazol-5-yl)thiazole: Similar structure but without the pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYAGAKAEFRORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257316 | |
Record name | 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-70-2 | |
Record name | 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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